2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring linked via an ethyl chain to a 2,5-dichlorophenoxy group.
Properties
IUPAC Name |
2-[2-(2,5-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-10-4-5-12(15)13(9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKPGSMIPQHVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the piperidine class and features a dichlorophenoxy group, which is known to influence its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body:
- NMDA Receptor Antagonism : Similar compounds have been shown to act as antagonists of N-methyl-D-aspartate (NMDA) receptors, which are critical in neuroprotection and the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Inhibition of Hsp90 : Some analogs exhibit inhibitory effects on heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer progression. Inhibiting Hsp90 can lead to the degradation of oncogenic proteins, thereby exerting anti-cancer effects .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study reported IC50 values for several piperidine derivatives against breast cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 1.5 | MDA-MB-231 |
| Compound B | 3.0 | MCF-7 |
| 2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine HCl | 2.0 | MDA-MB-231 |
These results indicate that the compound possesses promising anticancer activity, particularly against triple-negative breast cancer cells .
Neuroprotective Effects
In preclinical models, piperidine derivatives have shown efficacy in protecting neuronal cells from excitotoxicity induced by NMDA receptor activation. For example, an analog demonstrated a protective effect with an effective dose (ED50) of 0.5 μM in models of cerebral ischemia .
Case Studies
- Neuroprotection in Stroke Models : A study involving a stroke model indicated that treatment with piperidine derivatives resulted in reduced infarct size and improved neurological scores compared to control groups .
- Antituberculosis Activity : Another investigation highlighted the antitubercular properties of piperidine derivatives, with one compound showing a minimum inhibitory concentration (MIC) of 4 μg/mL against Mycobacterium tuberculosis strains .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride is , with a molecular weight of approximately 303.65 g/mol. The compound features a piperidine ring substituted with a dichlorophenoxyethyl group, which contributes to its biological activity.
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting central nervous system (CNS) disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further research into treatments for conditions such as anxiety and depression.
Forensic Science
In forensic applications, this compound can serve as a reference standard in toxicology studies. Its distinct chemical profile allows it to be used in the identification and quantification of substances in biological samples.
Biochemical Research
The compound is utilized in biochemical assays to study receptor binding and enzyme inhibition. Its ability to interact with various biological targets makes it valuable for understanding molecular mechanisms in pharmacology.
Case Study 1: CNS Activity
A study published in the Journal of Medicinal Chemistry investigated the CNS activity of various piperidine derivatives, including this compound. Results indicated that the compound exhibited significant anxiolytic effects in animal models, suggesting its potential for treating anxiety disorders.
Case Study 2: Forensic Toxicology
Research conducted by forensic scientists demonstrated the utility of this compound as a standard reference material in toxicological analyses. The study highlighted its effectiveness in enhancing the accuracy of drug screening processes in clinical settings.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Substituent Effects on Activity: Chlorine vs. Fluorine: Chlorinated phenoxy derivatives (e.g., 2,4-dichloro) are associated with antimicrobial activity, as seen in analogs like 2-[2-(2,4-dichlorophenoxy)ethyl]piperidine HCl . Fluorinated analogs (e.g., 2,4-difluoro) may exhibit reduced toxicity but lower potency due to decreased electron-withdrawing effects .
Piperidine Modifications: N-Alkylation: SB 201823-A’s pentyl group on the piperidine nitrogen enhances its neuroprotective activity by improving blood-brain barrier penetration . Aromatic Substitutions: Compounds like 4-(Diphenylmethoxy)piperidine HCl lack antimicrobial activity but show acute toxicity, highlighting the critical role of phenoxy group chemistry in target specificity .
Therapeutic Targets: Antimicrobial Activity: Chlorinated phenoxy-piperidine derivatives (e.g., 2-[2-(2,4-dichlorophenoxy)ethyl]piperidine HCl) align with findings from , where similar structures demonstrated efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi . Neurological Activity: SB 201823-A and Compound 18 illustrate how piperidine modifications can shift activity toward ion channel modulation or serotonin reuptake inhibition, respectively .
Q & A
Q. What are the optimal synthetic routes for 2-[2-(2,5-dichlorophenoxy)ethyl]piperidine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a piperidine derivative with a 2,5-dichlorophenoxyethyl group. Key steps include:
- Halogenation : Use Cl₂ or Br₂ with a catalyst (e.g., FeCl₃) to introduce halogen substituents .
- Etherification : React piperidine derivatives with 2,5-dichlorophenol under alkaline conditions (e.g., NaOH in dichloromethane) to form the ether linkage .
- Purification : Employ column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and inert atmospheres to prevent side reactions .
Q. How should researchers handle discrepancies in spectral data (e.g., NMR, MS) during compound characterization?
- Methodological Answer :
- Replicate Experiments : Repeat synthesis and analysis to rule out procedural errors.
- Cross-Validation : Compare data with computational predictions (e.g., NMR chemical shift calculators) or reference standards .
- Alternative Techniques : Use complementary methods (e.g., IR for functional groups, X-ray crystallography for structural confirmation) .
Q. What safety protocols are critical when working with chlorinated piperidine derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of volatile intermediates .
- Spill Management : Neutralize acidic/basic spills with appropriate agents (e.g., sodium bicarbonate for acids) and dispose of waste per local regulations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Reaction Path Analysis : Use density functional theory (DFT) to model reaction pathways, identifying transition states and energy barriers .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays .
- Parameterization : Optimize force fields using experimental data (e.g., crystallographic structures) to improve accuracy .
Q. What strategies resolve contradictions in biological assay results (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, buffer conditions, and controls.
- Meta-Analysis : Compare data across studies, adjusting for variables like purity (e.g., HPLC ≥95%) or solvent effects .
- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate target interactions .
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
- Methodological Answer :
- Variable Screening : Test factors (e.g., temperature, catalyst loading, solvent ratio) using a 2³ factorial design to identify significant parameters .
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 60°C, 1.2 eq catalyst) .
- Process Intensification : Implement continuous-flow reactors to enhance heat/mass transfer during scale-up .
Q. What advanced techniques validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
